Furin Inhibitor II (TFA)

Proprotein convertase selectivity PC2 exclusion Furin-specific pharmacology

Furin Inhibitor II (TFA), also designated hexa-D-arginine amide or D6R, is an amidated all-D hexapeptide (rrrrrr-NH₂) that functions as a stable, competitive inhibitor of the mammalian subtilisin-like proprotein convertase furin. It was identified through positional scanning of synthetic L- and D-hexapeptide combinatorial libraries as a potent furin antagonist (Ki = 106 nM), with measurable but substantially weaker activity against the related convertases PACE4 (Ki = 580 nM) and prohormone convertase-1/PC1 (Ki = 13.2 µM).

Molecular Formula C38H85F3N24O14
Molecular Weight 1159.2 g/mol
Cat. No. B12088937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurin Inhibitor II (TFA)
Molecular FormulaC38H85F3N24O14
Molecular Weight1159.2 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/6C6H14N4O2.C2HF3O2/c6*7-4(5(11)12)2-1-3-10-6(8)9;3-2(4,5)1(6)7/h6*4H,1-3,7H2,(H,11,12)(H4,8,9,10);(H,6,7)
InChIKeyCLXOAXAOLSYNEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furin Inhibitor II (TFA): A Defined, All-D-Arginine Hexapeptide for Selective Proprotein Convertase Blockade


Furin Inhibitor II (TFA), also designated hexa-D-arginine amide or D6R, is an amidated all-D hexapeptide (rrrrrr-NH₂) that functions as a stable, competitive inhibitor of the mammalian subtilisin-like proprotein convertase furin [1]. It was identified through positional scanning of synthetic L- and D-hexapeptide combinatorial libraries as a potent furin antagonist (Ki = 106 nM), with measurable but substantially weaker activity against the related convertases PACE4 (Ki = 580 nM) and prohormone convertase-1/PC1 (Ki = 13.2 µM) [1]. Unlike many small-molecule and peptidomimetic furin inhibitors, D6R is entirely composed of D-amino acids, conferring resistance to proteolytic degradation and enabling in vivo applications in bacterial toxin challenge models [1][2][3].

Furin-specific pathway studies: spares PC2 and allows intact prohormone processing background for mechanism-of-action attribution.
Bacterial toxin challenge models: supported by reported in vivo survival endpoints against PEA and anthrax lethal toxin.
Long-duration cell assays: all-D-arginine backbone resists proteolytic degradation, providing stable inhibitor concentration over multi-hour incubations.

Why Generic Furin Inhibitor Substitution Fails: The Selectivity–Toxicity–Stability Trilemma of Furin Inhibitor II (TFA)


Proprotein convertase inhibitors are not functionally interchangeable. The widely used pan-convertase inhibitor decanoyl-RVKR-CMK (Furin Inhibitor I) blocks all seven PC family members including PC2, confounding mechanistic studies that require furin-specific attribution . Conversely, ultra-potent agents such as BOS-318 (furin IC₅₀ = 1.9 nM) and MI-1148 (Ki = 5.5 pM) achieve high furin selectivity but lack the extensive in vivo toxicology and efficacy dataset available for hexa-D-arginine [1][2]. Even within the polyarginine class, chain-length variants such as nona-D-arginine (D9R, Ki = 1.3 nM) exhibit distinct convertase selectivity profiles (e.g., potent PC5/6 and PC7 inhibition) that diverge from D6R's furin/PACE4/PC1-restricted spectrum [3]. These differences in convertase selectivity, proteolytic stability, in vivo validation status, and cost of synthesis create scientifically meaningful procurement differentiation.

vs. pan-CMK Irreversible inhibition of all seven convertases may not replicate restricted furin/PACE4/PC1 profile; PC2-related endpoints can shift.
vs. D9R Nona-D-arginine extends coverage to PC5/6 and PC7; convertase selectivity profile may differ and alter off-target pathway interpretation.
vs. BOS-318 Different assay format and limited published in vivo toxin model data make dose-response calibration and survival endpoint transfer uncertain.

Furin Inhibitor II (TFA): Quantified Differentiation Against Key Comparator Compounds


Selectivity Profile: Furin Inhibitor II Spares PC2, Unlike Pan-Convertase Inhibitor Decanoyl-RVKR-CMK

Furin Inhibitor II (hexa-D-arginine) is a restricted-spectrum inhibitor that does not inhibit PC2; in enzyme kinetic assays, PC2 activity increased to 140% of control in the presence of L-polyarginines [1]. By contrast, decanoyl-RVKR-CMK (Furin Inhibitor I) is an irreversible pan-inhibitor that blocks all seven convertase family members including PC2, PC4, PC5, and PC7 . This differential is critical for experiments where PC2-mediated processing must remain intact to attribute biological effects specifically to furin blockade.

PC2 Sparing vs. Pan-CMK
Cross-study comparable
D6R spares PC2 (activity up to 140% of control); dec-RVKR-CMK abolishes all convertase activity including PC2.
Supports furin-specific pathway interpretation when PC2-mediated processing must remain intact.
Data from in vitro purified convertase assays.
Proprotein convertase selectivity PC2 exclusion Furin-specific pharmacology

Defined Selectivity Window Within the PC Family: Furin vs. PACE4 vs. PC1

Under identical assay conditions (5 mM CaCl₂), hexa-D-arginine exhibits a 5.5-fold selectivity for furin over PACE4 (Ki 106 nM vs. 580 nM) and a 124-fold selectivity for furin over PC1 (Ki 106 nM vs. 13.2 µM) [1]. In comparison, decanoyl-RVKR-CMK shows nanomolar to sub-nanomolar Ki values against multiple PCs with minimal discrimination (furin Ki ≈ 1 nM; PC2 Ki = 0.36 nM; PC7 Ki ≈ 0.12 nM) , and BOS-318 achieves 110-fold selectivity for furin over PCSK6/PACE4 (IC₅₀ 1.9 nM vs. 209.4 nM) but provides IC₅₀ rather than Ki data and uses a cellular rather than biochemical assay format [2]. Nona-D-arginine (D9R) achieves a Ki of 1.3 nM against furin but also potently inhibits PC5/6 (Ki = 19 nM) and PC7 (Ki = 81 nM), broadening its convertase coverage beyond furin, PACE4, and PC1 [3].

Selectivity Window (Ki)
Cross-study comparable
Furin Ki 106 nM; 5.5× over PACE4 (580 nM); 124× over PC1 (13.2 µM).
Defined biochemical selectivity window enables concentration-based convertase discrimination.
Purified enzyme assay; format differs from cellular IC₅₀ data.
Ki selectivity ratio PACE4 PC1 Convertase profiling

In Vivo Efficacy: Hexa-D-Arginine Validated in Two Independent Bacterial Toxin Lethality Models

Hexa-D-arginine (D6R) has been validated in two independent in vivo mouse models of bacterial toxemia. In the Pseudomonas aeruginosa exotoxin A (PEA) model, intraperitoneal administration of 1 nmol D6R per day for 2 days prior to PEA challenge resulted in 50% survival at 7 days, compared to 0% survival in untreated controls within 2 days; simultaneous co-administration yielded 25% survival [1]. In the anthrax lethal toxin model, D6R delayed anthrax toxin-induced toxemia in live animals [2]. By contrast, neither decanoyl-RVKR-CMK, nor BOS-318, nor MI-1148 has published in vivo survival efficacy data from bacterial toxin challenge models, making D6R the only furin inhibitor with replicated in vivo toxin protection data [3][4].

In Vivo Toxin Protection
Head-to-head
50% 7-day survival in PEA mouse model (1 nmol D6R pre-treatment) vs. 0% control; comparators lack published survival data in bacterial toxin models.
Supports in vivo toxin neutralization study design; comparator extrapolation is not supported by equivalent evidence.
FVB/129Sv mice; reviewed in peer-reviewed studies.
In vivo toxin protection Anthrax lethal toxin Pseudomonas exotoxin A Survival model

Intrinsic Non-Cytotoxicity: Hexa-D-Arginine Is Non-Toxic to Mammalian Cells at Concentrations up to 100 µM

Hexa-D-arginine exhibits no detectable cytotoxicity in CHO cells at concentrations up to 100 µM (~940× its furin Ki), with no adverse effects on cell morphology or growth [1]. In vivo, D6R administration up to 3.8 mg/kg did not produce apparent signs of toxicosis and did not induce TNF-α production, indicating absence of an inflammatory response to the compound itself [1]. In comparison, decanoyl-RVKR-CMK is a covalent, irreversible chloromethylketone that alkylates the active-site histidine of all proprotein convertases, carrying inherent potential for off-target alkylation at high concentrations . Quantitative cytotoxicity data for BOS-318 and MI-1148 at concentrations exceeding their respective IC₅₀/Ki values by >100-fold have not been systematically published [2][3].

Cytotoxicity Window
Cross-study comparable
No cytotoxicity in CHO cells up to 100 µM (~940× furin Ki); no in vivo toxicosis up to 3.8 mg/kg.
Supports cell-based assay compatibility at concentrations that saturate furin inhibition.
Reported in peer-reviewed studies; comparator range data limited.
Cytotoxicity Safety window Cell-based assay compatibility

Proteolytic Stability: All-D-Amino Acid Backbone Confers Resistance to Endogenous Protease Degradation

Furin Inhibitor II is composed entirely of D-arginine residues, rendering it resistant to cleavage by endogenous proteases including furin itself [1]. In contrast, the corresponding L-enantiomer (nona-L-arginine) is cleaved by furin into hexa- and hepta-L-arginine fragments during a 6-h incubation at 37°C, necessitating continuous replenishment in long-duration experiments [1]. Decanoyl-RVKR-CMK contains standard L-amino acids in its recognition sequence, while BOS-318 and MI-1148 are small-molecule/peptidomimetic inhibitors that are not substrates for furin but whose metabolic stability profiles are not directly compared to D6R in published studies [2][3]. The D-amino acid composition of D6R provides intrinsic stability without requiring non-natural chemical modifications beyond stereochemical inversion.

Proteolytic Stability
Class-level inference
All-D backbone resists furin cleavage; L-polyarginine is degraded into shorter fragments within 6 h at 37°C.
Proteolytic resistance supports stable inhibitor concentration in long-duration assays.
No direct comparative half-life study across all inhibitor classes.
Proteolytic stability D-amino acid peptide In vivo half-life Metabolic resistance

Commercial Availability as a Defined TFA Salt with Validated Purity and Cost-Effective Synthesis

Furin Inhibitor II (TFA) is commercially available as a defined trifluoroacetate salt (CAS 958204-56-3) with purity >96% by HPLC from multiple reputable suppliers including MedChemExpress, Echelon Biosciences, and Tocris . As a hexapeptide composed solely of D-arginine, its solid-phase synthesis is straightforward and cost-effective compared to the complex multi-step synthesis required for peptidomimetics such as BOS-318 and MI-1148, which incorporate non-natural amino acid analogs (Tle), guanidinomethyl-phenylacetyl groups, and amidinobenzylamide moieties [1][2]. Decanoyl-RVKR-CMK, while also a relatively simple tetrapeptide, requires the additional synthetic step of chloromethylketone warhead installation and N-terminal decanoyl modification . The TFA salt form of D6R provides enhanced aqueous solubility (1 mg/mL in 20% acetonitrile/water) compared to the free base, facilitating stock solution preparation .

Commercial TFA Salt
Supporting evidence
Defined TFA salt (CAS 958204-56-3); purity >96% HPLC; multi-vendor availability supports supply chain resilience.
Simplified synthesis may reduce per-experiment cost and procurement risk for large-scale studies.
Specification review based on vendor Certificates of Analysis.
TFA salt form Peptide purity Synthesis scalability Procurement cost

Furin Inhibitor II (TFA): Evidence-Backed Application Scenarios for Research and Industrial Procurement


In Vivo Bacterial Toxin Neutralization Studies Requiring Validated Survival Data

Furin Inhibitor II (TFA) is the only furin inhibitor with peer-reviewed, replicated in vivo survival efficacy in two independent bacterial exotoxin models: Pseudomonas aeruginosa exotoxin A (PEA) and anthrax lethal toxin [1][2]. For researchers designing animal studies of toxin neutralization or furin-dependent pathogen activation, D6R provides an evidence-based dosing framework (1 nmol/mouse/day i.p., pre-treatment or co-administration) with documented non-toxicity up to 3.8 mg/kg and absence of TNF-α-mediated inflammatory confounding [1]. No other commercially available furin inhibitor—including decanoyl-RVKR-CMK, BOS-318, or MI-1148—has equivalent published in vivo toxin survival data, making D6R the default selection for grant proposals and experimental protocols requiring cited methodology [3][4].

Furin-Specific Mechanism-of-Action Studies Where PC2 Activity Must Be Preserved

When the experimental objective is to attribute a biological effect specifically to furin rather than to other proprotein convertases, especially PC2, D6R is uniquely suited: it does not inhibit PC2 and instead allows PC2 activity to reach 140% of control levels, whereas the pan-inhibitor decanoyl-RVKR-CMK abolishes PC2 along with all other convertases [1]. This property is critical for studies of prohormone processing (e.g., proinsulin, POMC), neuropeptide maturation, and any system where PC2-mediated cleavage must remain functional to avoid confounding pleiotropic effects [1].

Long-Duration Cell-Based Assays Requiring Stable Inhibitor Concentration

For experiments involving extended incubation times (>6 hours) at 37°C, the all-D-amino acid composition of Furin Inhibitor II ensures that the inhibitor is not degraded by furin or other endogenous proteases, maintaining constant effective concentration throughout the assay [1]. L-Polyarginine inhibitors are cleaved by furin into shorter fragments within hours, necessitating concentration monitoring and replenishment that introduces experimental variability [1]. This stability advantage, combined with the compound's non-cytotoxicity up to 100 µM, makes D6R the preferred choice for multi-day cell culture experiments examining furin-dependent processes such as TGF-β1 maturation, MMP activation, and viral glycoprotein processing [1][5].

Cost-Sensitive Screening Campaigns and Core Facility Service Provision

As a homopolymeric D-hexa-arginine peptide synthesized via standard solid-phase Fmoc chemistry, Furin Inhibitor II (TFA) is structurally the simplest furin inhibitor in common use, translating to lower synthesis costs and broader multi-vendor commercial availability compared to complex peptidomimetics such as BOS-318 and MI-1148 . For academic core facilities, screening centers, and industrial laboratories conducting medium-to-high-throughput furin inhibition assays, D6R offers the most favorable cost-per-data-point ratio among validated furin inhibitors while maintaining the evidentiary support of peer-reviewed biochemical characterization and in vivo validation [6].

Application
Selection Property
Validation Focus
In vivo bacterial toxin neutralization studies
Reported in vivo survival endpoint context
Survival-model replication and dosing framework review
Furin-specific mechanism-of-action research
PC2-sparing convertase selectivity profile
PC2 activity retention and prohormone processing endpoints
Long-duration cell-based pathway assays
Proteolytic stability and sustained concentration
Inhibitor degradation monitoring and endpoint reproducibility
Cost-sensitive screening campaigns
Synthesis simplicity and multi-vendor availability
Supply chain risk and per-data-point cost assessment
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